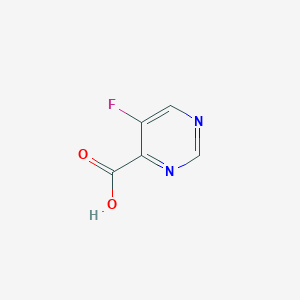

5-Fluoropyrimidine-4-carboxylic acid

Vue d'ensemble

Description

5-Fluoropyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1211528-24-3 . It has a linear formula of C5H3FN2O2 . It is also known by alternative names such as 2,6-Dihydroxy-5-fluoropyrimidine-4-carboxylic acid and 5-Fluorouracil-4-carboxylic acid .

Molecular Structure Analysis

The molecular weight of 5-Fluoropyrimidine-4-carboxylic acid is 142.09 . The InChI Code is 1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) .Physical And Chemical Properties Analysis

5-Fluoropyrimidine-4-carboxylic acid is a solid substance . It has a melting point of 278 °C (dec.) (lit.) . It is soluble in 4 M NH4OH, forming a clear, faintly yellow solution at a concentration of 50 mg/mL .Applications De Recherche Scientifique

Selection of Orotidine-5′-Phosphate Decarboxylase Mutants

5-Fluoropyrimidine-4-carboxylic acid, also known as 5-Fluoroorotic acid, is useful in the selection of orotidine-5′-phosphate decarboxylase mutants of Saccharomyces cerevisiae . This application is particularly useful in yeast molecular genetics .

Counter-Selection Agent in Genetic Studies

5-Fluoroorotic acid hydrate has been used as a counter-selection agent to screen L. lactis (multi) peptidase knockout mutants . This allows researchers to identify and study the function of specific genes.

Study of C. albicans

In addition to its use in L. lactis, 5-Fluoroorotic acid hydrate has also been used in studies involving C. albicans . This further expands its application in genetic studies across different organisms.

Synthesis of 5-Fluoroorotidine 5′-Monophosphate (FOMP)

5-Fluoroorotic acid hydrate has been used in the synthesis of 5-fluoroorotidine 5′-monophosphate (FOMP) . FOMP is an important compound in nucleotide metabolism studies.

Inhibitor of rRNA Synthesis

5-Fluoroorotic acid is a selective inhibitor of rRNA synthesis in mammals . This makes it a valuable tool in studying the process of ribosome biogenesis and function.

Selection of Ura- Cells

5-FOA is an extremely useful reagent for the selection of Ura- cells amid a population of Ura+ cells . This selection is effective in transformation and recombination studies where loss of URA3+ is desired .

Mécanisme D'action

Target of Action

The primary target of 5-Fluoropyrimidine-4-carboxylic acid is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication .

Mode of Action

5-Fluoropyrimidine-4-carboxylic acid, also known as 5-fluorouracil, exerts its action by inhibiting thymidylate synthase . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . This interruption of DNA synthesis leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

5-Fluoropyrimidine-4-carboxylic acid affects several biochemical pathways. It is converted to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) . These biochemical pathways are crucial for the synthesis of RNA and DNA, and their disruption leads to the inhibition of cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of 5-Fluoropyrimidine-4-carboxylic acid is characterized by marked interpatient variability in tumor response and patient tolerance . The drug is metabolized intracellularly and in the liver, and it is excreted by the kidneys . The bioavailability of 5-Fluoropyrimidine-4-carboxylic acid varies from 28 to 100%, and its elimination half-life is approximately 16 minutes .

Result of Action

The result of the action of 5-Fluoropyrimidine-4-carboxylic acid is the inhibition of DNA synthesis, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells, where the demand for nucleotides for DNA replication is high . Therefore, 5-Fluoropyrimidine-4-carboxylic acid is used as a chemotherapeutic agent in the treatment of various types of cancers .

Action Environment

The action, efficacy, and stability of 5-Fluoropyrimidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the drug . Additionally, the presence of other drugs can influence the metabolism and excretion of 5-Fluoropyrimidine-4-carboxylic acid, thereby affecting its efficacy and toxicity .

Orientations Futures

The future directions for 5-Fluoropyrimidine-4-carboxylic acid research could involve the development of an improved synthetic route to study its metabolism and biodistribution . This approach could be applicable to 5-FU analogs and could guide the use of new agents with improved biodistribution profiles and activities .

Propriétés

IUPAC Name |

5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAINBFPJHSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

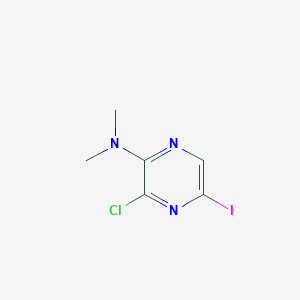

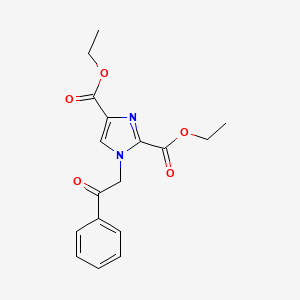

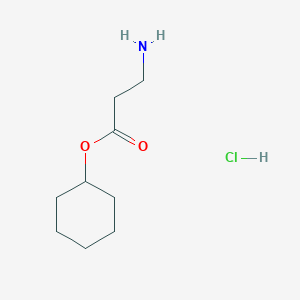

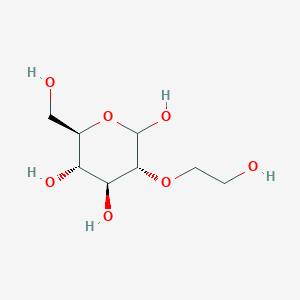

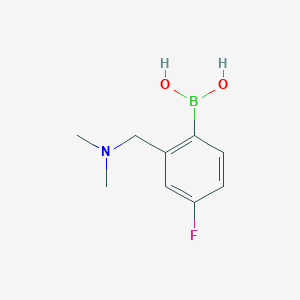

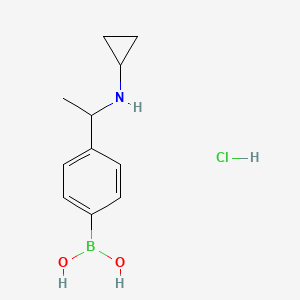

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)

![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)

![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)

![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)